Methylidynearsane
Description
Methylidynearsane (CHAs), a hypothetical organoarsenic compound, is theorized to consist of a methylidyne group (CH) bonded to an arsenic atom. Organoarsenicals are notable for their roles in industrial applications, agriculture (e.g., herbicides), and historical medicinal uses, though their toxicity profiles necessitate careful handling .
Properties
CAS No. |
93469-40-0 |
|---|---|
Molecular Formula |
CHAs |
Molecular Weight |
87.940 g/mol |
IUPAC Name |
methylidynearsane |
InChI |
InChI=1S/CHAs/c1-2/h1H |
InChI Key |
GMOSHKMTZAXKIA-UHFFFAOYSA-N |
Canonical SMILES |
C#[As] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylidynearsane can be synthesized through various methods. One common approach involves the reaction of arsine (AsH₃) with a carbon source under specific conditions. For example, the reaction of arsine with acetylene (C₂H₂) in the presence of a catalyst can yield this compound. Another method involves the use of organometallic reagents, such as the reaction of trimethylarsine (As(CH₃)₃) with a carbon source like acetylene under controlled conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented due to its highly reactive nature and limited applications. laboratory-scale synthesis typically involves the use of specialized equipment to handle the toxic and reactive intermediates safely.
Chemical Reactions Analysis
Types of Reactions
Methylidynearsane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic-containing oxides.
Reduction: It can be reduced to form simpler arsenic compounds.
Substitution: this compound can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while reduction can produce simpler arsenic hydrides.
Scientific Research Applications
Methylidynearsane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds.
Materials Science: this compound is studied for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, although its toxicity poses significant challenges.
Industry: Limited industrial applications exist due to the compound’s reactivity and toxicity, but it is of interest for specialized chemical synthesis processes
Mechanism of Action
The mechanism by which methylidynearsane exerts its effects is primarily through its highly reactive carbon-arsenic triple bond. This bond can interact with various molecular targets, leading to the formation of new compounds. The exact pathways and molecular targets involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Methylidynearsane’s closest analogs include cacodylic acid (dimethylarsinic acid, (CH₃)₂AsOOH) and methanearsonic acid (CH₃AsO(OH)₂). Key distinctions arise in molecular geometry, polarity, and stability:
| Compound | Molecular Formula | Arsenic Oxidation State | Key Functional Groups | Stability in Aqueous Media |
|---|---|---|---|---|
| This compound (CHAs) | CHAs | +1 | C≡As-H | Low (prone to hydrolysis) |
| Cacodylic acid | C₂H₇AsO₂ | +3 | As-O-OH | Moderate |
| Methanearsonic acid | CH₅AsO₃ | +5 | As-O-OH | High |
Sources : Inferred from arsenic chemistry principles and data on organic arsenicals .
Toxicity and Environmental Impact
- This compound : Theoretical models suggest high acute toxicity due to arsenic release upon decomposition. Similar to arsine (AsH₃), it may disrupt cellular respiration by binding to hemoglobin .
- Cacodylic acid: Moderately toxic (LD₅₀ ~ 2,600 mg/kg in rats). Chronic exposure linked to skin lesions and carcinogenicity .
- Methanearsonic acid : Lower acute toxicity (LD₅₀ ~ 4,500 mg/kg in rats) but persistent in soil, posing groundwater contamination risks .
Research Findings and Challenges
Analytical Characterization
Chemical analysis of organoarsenicals faces challenges in sample preparation and detection. For example:
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